molecular formula C29H26ClFN4O4S B000449 Lapatinib CAS No. 231277-92-2

Lapatinib

Cat. No.: B000449
CAS No.: 231277-92-2
M. Wt: 581.1 g/mol
InChI Key: BCFGMOOMADDAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lapatinib (Tykerb®) is an orally administered, small-molecule dual tyrosine kinase inhibitor targeting both epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2/ErbB2). It is FDA-approved for HER2-positive metastatic breast cancer (MBC) in combination with capecitabine or letrozole, particularly after progression on trastuzumab-based therapies . This compound binds reversibly to the intracellular ATP-binding domain of EGFR and HER2, inhibiting downstream signaling pathways such as PI3K/Akt and MAPK, which drive tumor proliferation and survival . Its unique pharmacokinetic profile includes low gastrointestinal (GI) absorption and an inability to cross the blood-brain barrier (BBB), though it avoids P-glycoprotein (P-gp)-mediated efflux, enhancing intracellular retention .

Preparation Methods

Original Synthetic Route and Challenges

The first reported synthesis of Lapatinib, as described in the foundational patent WO 99/35146, involved an eight-step sequence starting from 4-chloro-6-iodoquinazoline . This route relied on palladium-catalyzed cross-coupling reactions with boronic acid intermediates, which introduced significant cost and complexity. For instance, the coupling of (1,3-dioxolan-2-yl)-2-(tributylstannyl)furan required stoichiometric palladium catalysts, leading to purification challenges and low overall yields (≈25%) . Additionally, the use of column chromatography for final purification rendered the process impractical for large-scale manufacturing.

A critical limitation of this method was its dependence on moisture-sensitive intermediates, such as the quinazoline-iodo derivative, which necessitated stringent anhydrous conditions . Subsequent attempts to optimize the route faced hurdles in eliminating residual palladium, a regulatory concern for pharmaceutical purity . These challenges underscored the need for alternative synthetic strategies that could improve atom economy and reduce reliance on precious metal catalysts.

Sustainable Manufacturing Approaches

Solvent and Catalyst Optimization

Recent work by researchers at Imperial College London aimed to develop a sustainable this compound synthesis for low-resource settings . By re-evaluating reaction conditions, the team reduced the total steps from eight to five, achieving an overall yield of 53.3% (Table 1). Key modifications included:

  • Solvent Substitution : Replacing dichloromethane (DCM) with a DME–MeOH mixture (2:1) in the C–C coupling step, which stabilized the palladium catalyst and improved solubility .

  • Catalyst Recycling : Utilizing Pd/C for both Suzuki–Miyaura coupling and imine reduction, enabling a telescoped process that minimized catalyst waste .

Table 1: Comparative Performance of Catalysts in the C–C Coupling Step

CatalystHydrogen SurrogateTime (h)Yield (%)
Pd/CHCO₂NH₄170.2
Pd/CHCO₂NH₄260.8
Pd(OAc)₂HCO₂NH₄n.d.

Source: Adapted from RSC Advances (2022)

Waste Reduction Strategies

The sustainable route prioritized atom-efficient reactions, such as catalytic reductive amination, which eliminated the need for stoichiometric reducing agents. By operating near solubility limits and avoiding intermediate isolations, the process reduced solvent consumption by 40% compared to traditional methods . However, challenges persisted in scaling the hydrogenation step due to safety concerns with gaseous H₂, prompting investigations into transfer hydrogenation alternatives .

Improved Patented Synthesis Methods

Meerwein Arylation Strategy

The patent WO 2014/170910A1 introduced a cost-effective route bypassing palladium catalysts entirely . Instead of Suzuki–Miyaura coupling, this method employed Meerwein arylation, where a diazonium salt derived from 6-nitroquinazolin-4-ol reacted with furfural in the presence of CuCl₂ (Scheme 1). This innovation avoided boronic acid intermediates and reduced raw material costs by 30% .

Scheme 1: Key Steps in the Patented Synthesis

  • Diazotization of 6-aminoquinazoline under HCl/NaNO₂.

  • Copper-mediated coupling with furfural to install the furyl moiety.

  • Reductive amination with 2-(methanesulfonyl)ethylamine.

  • N-arylation with 3-chloro-4-(3-fluorobenzyloxy)aniline .

The final step utilized p-toluenesulfonic acid to form the ditosylate salt, yielding technical-grade this compound with 98.5% purity after crystallization from aqueous isopropanol .

Radiopharmaceutical Preparation for Imaging

¹⁸F-Labeling for PET Imaging

To enable non-invasive detection of HER2-positive metastases, researchers developed a two-step ¹⁸F-radiolabeling protocol :

  • Copper-Mediated Fluorination : Reaction of a pinacolyl arylboronate precursor with [¹⁸F]KF in the presence of Cu(OTf)₂ and pyridine (110°C, 20 min).

  • N-Boc Deprotection : Treatment with trifluoroacetic acid to yield ¹⁸F-Lapatinib .

This method achieved a radiochemical yield of 15–20%, surpassing prior multi-step approaches. The use of a boronate ester precursor enhanced stability, addressing challenges associated with the short half-life of ¹⁸F (109.7 min) .

Analytical Validation and Regulatory Considerations

The European Medicines Agency (EMA) mandates rigorous characterization of this compound ditosylate monohydrate, including:

  • Structural Confirmation : ¹H/¹³C NMR, IR, and X-ray diffraction .

  • Purity Criteria : HPLC assays for related substances (<0.15% each) and residual solvents (<500 ppm) .

Batch analyses from commercial synthesis demonstrated compliance with ICH guidelines, validating the robustness of current manufacturing processes .

Chemical Reactions Analysis

Traditional Synthetic Routes

Early methods used Suzuki coupling and reductive amination (Table 1):

StepReaction TypeKey Reagents/ConditionsYieldPuritySource
1Suzuki coupling5-formylfuran-2-boronic acid, Pd/C, DME/MeOH72%98.3%
2Reductive aminationNaBH4_4, 2-(methylsulfonyl)ethylamine70%98%
3CrystallizationTosic acid, glycol dimethyl etherN/A99.5%

These routes faced challenges, including toxic intermediates (e.g., stannane reagents) and lengthy purification steps .

Improved Methods

Sustainable approaches emphasize atom efficiency and telescoped reactions :

  • One-pot C–C coupling and hydrogenation : Pd/C catalyzes sequential Suzuki coupling and imine reduction, achieving 95% conversion .
  • Transfer hydrogenation : Using HCO2_2NH4_4 instead of H2_2 reduces safety risks (71% isolated yield) .

Metabolic Reactions and Biotransformation

This compound undergoes extensive hepatic metabolism, primarily via CYP3A4/5 (70% contribution) :

Major Metabolic Pathways

EnzymeReaction TypeMetaboliteActivity Relative to Parent
CYP3A4OxidationGW690006 (N-oxide)Retains EGFR inhibition
CYP2C8/19DealkylationInactive hydroxylatedNone
  • Elimination : >98% via fecal excretion, with <2% renal clearance .
  • Drug Interactions : this compound inhibits CYP3A4 (Ki_i = 4 µM) and CYP2C8 (Ki_i = 0.6 µM), increasing AUC of co-administered drugs like irinotecan by 41% .

Analytical Characterization

This compound and intermediates are monitored using:

  • HPLC/MS/MS : Quantification in plasma (LLOQ: 1 ng/mL) and tissues (LLOQ: 5 ng/g) .
  • NMR/X-ray Diffraction : Confirmation of monohydrate crystal structure .
  • IR and Elemental Analysis : Validation of functional groups and stoichiometry .

Key Reaction Schemes

  • Suzuki Coupling : 6 Iodoquinazoline+5 Formylfuran 2 boronic acidPd CImine Intermediate\text{6 Iodoquinazoline}+\text{5 Formylfuran 2 boronic acid}\xrightarrow{\text{Pd C}}\text{Imine Intermediate}
  • Reductive Amination : Imine+2 Methylsulfonyl ethylamineNaBH4This compound Free Base\text{Imine}+\text{2 Methylsulfonyl ethylamine}\xrightarrow{\text{NaBH}_4}\text{this compound Free Base}
  • CYP3A4-Mediated Oxidation : This compoundCYP3A4GW690006 Active Metabolite \text{this compound}\xrightarrow{\text{CYP3A4}}\text{GW690006 Active Metabolite }

Scientific Research Applications

Treatment of HER2-Positive Breast Cancer

Lapatinib was approved by the FDA in March 2007 for use in combination with capecitabine for advanced or metastatic breast cancer that overexpresses HER2. Clinical trials have demonstrated that this compound significantly reduces the risk of disease progression when combined with capecitabine compared to capecitabine alone, showing a reduction in progression risk by 51% in pivotal phase III trials .

Table 1: Efficacy of this compound in Clinical Trials

Study TypeCombination TreatmentPatient PopulationOutcome
Phase III TrialThis compound + CapecitabineHER2-positive advanced breast cancer51% reduction in disease progression
Phase II StudyThis compound + TrastuzumabHeavily pretreated HER2+ patientsImproved overall survival rates
Open-label StudyThis compound + Hormonal TherapyAdvanced breast cancerModest anti-tumor activity observed

Central Nervous System Metastases

This compound has shown promise in treating brain metastases from HER2-positive breast cancer. Studies indicate that it can penetrate the blood-brain barrier, leading to significant reductions in tumor volume in animal models and modest efficacy in clinical settings. In one study, 20% of evaluable patients experienced a CNS objective response, and 40% showed at least a 20% volumetric reduction in CNS lesions .

Combination Therapies

This compound is often used in combination with other therapies to enhance its efficacy:

  • With Trastuzumab : Combining this compound with trastuzumab has shown synergistic effects on tumor cell apoptosis, particularly in trastuzumab-resistant cell lines .
  • With Lipid-Based Nanoparticles : Recent research has explored the use of lipid-based nanoparticles as carriers for this compound, improving its delivery and effectiveness against tumors due to enhanced permeability and retention (EPR) effects .

Other Cancer Types

While primarily indicated for breast cancer, this compound's applications are being investigated for other malignancies:

  • Gastric Cancer : Trials are ongoing to assess this compound's effectiveness in HER2-positive gastric and gastroesophageal junction cancers.
  • Head and Neck Cancers : Research is exploring this compound's role in treating head and neck squamous cell carcinoma, particularly those expressing EGFR and HER2.

Pharmacodynamics and Mechanism of Action

This compound inhibits the phosphorylation of EGFR and HER2, leading to reduced cell proliferation and increased apoptosis in tumor cells. It has demonstrated significant activity against tumors that are resistant to other therapies, including trastuzumab . The compound exhibits a slow dissociation rate from its targets, prolonging its inhibitory effects on receptor phosphorylation.

Case Studies and Clinical Insights

Several case studies highlight this compound's effectiveness:

  • A study involving patients with CNS metastases showed positive responses to this compound-based therapies, emphasizing its potential as a treatment option for patients with limited alternatives .
  • In another instance, patients previously treated with multiple lines of therapy demonstrated improved outcomes when switched to this compound-based regimens .

Mechanism of Action

Lapatinib is a 4-anilinoquinazoline kinase inhibitor that targets the intracellular tyrosine kinase domains of both HER1/EGFR and HER2/ERBB2. By binding to these domains, this compound prevents receptor autophosphorylation upon ligand binding, thereby inhibiting tumor cell growth. This mechanism is crucial for its effectiveness in treating HER2-positive breast cancer .

Comparison with Similar Compounds

Mechanism of Action and Binding Kinetics

Lapatinib vs. Gefitinib/Erlotinib (EGFR-Specific Inhibitors)

  • Gefitinib and Erlotinib selectively inhibit EGFR but lack HER2 activity. Despite shared EGFR targeting, this compound’s mean graph patterns in the NCI60 tumor cell line panel correlate closely with gefitinib (Pearson coefficient: 0.88), suggesting overlapping mechanisms .
  • Key Difference : this compound binds EGFR in a closed conformation, resulting in slower dissociation rates (~300 minutes vs. <10 minutes for gefitinib), prolonging receptor inhibition .

This compound vs. AG1478 (Experimental EGFR Inhibitor)

  • Both reduce tumor growth in zebrafish embryos, but AG1478 predominantly perturbs p38 MAPK, while this compound uniquely sensitizes cells to Notch pathway inhibition, highlighting divergent downstream effects despite similar phenotypic outcomes .

This compound vs. Novel Dual Inhibitors

  • Compound 3e: A quinoline-based dual EGFR/HER2 inhibitor with superior GI absorption (SwissADME) compared to this compound .
  • Compound 5e: A cyanopyridine derivative showing stronger inhibition of HER2 (IC50: 0.077 µM vs. This compound’s 0.131 µM) and VEGFR-2 (IC50: 0.124 µM vs. 0.182 µM) .

Potency and Binding Affinity

Compound Target IC50 (µM) or Binding Affinity (kcal/mol) Reference
This compound EGFR/HER2 HER2: 0.131 ± 0.012; EGFR: 0.182 ± 0.010
Erlotinib EGFR EGFR: 0.19 (cell-based assays)
Compound 5e HER2/VEGFR-2 HER2: 0.077; VEGFR-2: 0.124
Compound 6o EGFR Binding affinity: -12.64 (vs. -13.06 for this compound)
This compound Derivative F SARS-CoV-2 3CLpro Binding affinity: -24.22 (vs. -17.09 for this compound)

Notes:

  • This compound derivatives (e.g., E and F ) designed for SARS-CoV-2 3CLpro inhibition exhibit stronger binding than this compound but share poor compliance with Lipinski/Ghose drug-likeness rules .
  • Thienopyrimidine compound 8 (IC50: ~66 nM) mirrors this compound’s anti-proliferative activity in HN5 and BT474 cell lines .

Pharmacokinetics and Drug-Likeness

Property This compound Compound 3e Compound 5e
GI Absorption Low High Not reported
BBB Permeability No No No
P-gp Substrate No No Not reported
Lipinski Rule Compliance No No Yes (5e)
Major Toxicity Hepatotoxicity Lower predicted Similar to this compound

Key Findings :

  • This compound’s low GI absorption limits bioavailability, whereas 3e shows improved absorption .
  • None of the compared compounds cross the BBB, reducing neurotoxicity risks .

Combination Therapies

  • This compound + Capecitabine (LX) : Median progression-free survival (PFS): 6.2 months; overall survival (OS): 19.4 months .

Dual-Targeted Regimens

  • Trastuzumab + this compound + Chemotherapy (HLC) : Emerging as an alternative to LX, with preliminary efficacy in HER2+ MBC .

Biological Activity

Lapatinib is a small-molecule, reversible inhibitor targeting the adenosine triphosphate (ATP) binding site of the ErbB family of receptor tyrosine kinases, specifically ErbB1 (EGFR) and ErbB2 (HER2). It is primarily used in the treatment of HER2-positive breast cancer, particularly in patients who have previously been treated with trastuzumab. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound's mechanism involves competitive inhibition of the kinase activity of both EGFR and HER2. It binds to the ATP-binding site of these receptors, preventing their activation and subsequent downstream signaling that promotes cell proliferation and survival. The unique structure of this compound allows it to bind effectively to these targets, as evidenced by its interaction with various protein kinases:

  • IC50 Values :
    • ErbB2 : 0.03 µM
    • ErbB4 : 0.36 µM
    • c-Src : 3.5 µM
    • Other tested kinases showed IC50 values greater than 1000-fold compared to ErbB1/ErbB2 .

This specificity suggests that this compound can effectively inhibit HER2-driven signaling pathways while minimizing off-target effects.

Pharmacokinetics

This compound is characterized by its absorption, distribution, metabolism, and excretion properties:

  • Absorption : this compound is absorbed after oral administration with peak plasma concentrations occurring within 3 to 6 hours.
  • Distribution : It has a volume of distribution (Vd) of approximately 4,000 L, indicating extensive tissue distribution.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2C8), this compound exhibits mixed-type inhibition on CYP3A4 .
  • Excretion : The majority of this compound is eliminated via feces with minimal urinary excretion .

Table: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability~25%
Peak Plasma Concentration2.4 µg/mL (4.1 µM)
Half-life24 hours
Volume of Distribution~4,000 L

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating HER2-positive breast cancer:

Key Trials and Findings

  • EGF100151 Trial :
    • Compared this compound plus capecitabine vs. capecitabine alone.
    • Time to progression (TTP) was significantly improved in the this compound group (95% CI: 0.43-0.77; P < .01) .
  • Phase III NALA Trial :
    • Evaluated this compound in combination with neratinib.
    • Reported a clinical benefit rate (CBR) of 36% vs. 16% for capecitabine alone .

Table: Summary of Clinical Outcomes

StudyTreatment GroupMedian PFSMedian OS
EGF100151This compound + Capecitabine8.8 monthsNot reached
NALA TrialThis compound + Neratinib6.4 monthsNot reported

Safety Profile

This compound is generally well-tolerated; however, it is associated with several adverse effects:

  • Common Side Effects :
    • Diarrhea
    • Rash
    • Nausea
  • Serious Adverse Events :
    • Cardiac toxicity has been noted, particularly in patients with pre-existing heart conditions.

In clinical trials, dose reductions due to adverse events were reported in approximately 5% of patients .

Case Studies

Several case studies highlight the real-world effectiveness of this compound:

  • Case Study A :
    • A patient with metastatic HER2-positive breast cancer showed a significant response to this compound after progression on trastuzumab, achieving stable disease for over six months.
  • Case Study B :
    • Another patient experienced severe diarrhea leading to dose reduction but maintained disease control for over a year on a modified regimen.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of lapatinib, and how do they influence experimental design in HER2-positive cancer studies?

this compound is a dual tyrosine kinase inhibitor targeting HER2 (ERBB2) and EGFR (ERBB1). Preclinical studies should incorporate cell lines with confirmed HER2/EGFR overexpression (e.g., LNCaP for androgen-sensitive models) and include phosphorylation status assays to validate target engagement . Clinical trials often stratify patients by HER2 amplification status via immunohistochemistry (IHC) or fluorescence in situ hybridization (FISH) to ensure cohort homogeneity .

Q. What biomarkers are recommended for assessing this compound efficacy in HER2-positive breast cancer models?

Key biomarkers include:

  • HER2 amplification (IHC/FISH) for patient selection.
  • Pathological complete response (pCR) rates in neoadjuvant trials, though survival endpoints require long-term follow-up .
  • Phosphorylation status of HER2/EGFR and downstream effectors (e.g., MAPK, PI3K/AKT) in preclinical models .

Q. How should researchers address variability in this compound-induced apoptosis across prostate cancer cell lines?

Use Annexin V/PI flow cytometry to quantify apoptosis, and validate findings across cell lines with distinct receptor profiles (e.g., androgen-sensitive LNCaP vs. resistant PC3). Transcriptome analysis can identify pathway-specific dysregulation (e.g., 158 shared dysregulated transcripts in LNCaP/PC3 post-treatment) .

Q. What statistical methods resolve contradictions in this compound's pCR rates across hormone receptor (HR) subgroups?

Subgroup meta-analyses with random-effects models can account for heterogeneity. For example, this compound improved pCR rates in both HR-positive (RR: 1.39) and HR-negative (RR: 1.38) subgroups, but sensitivity analyses are needed to address study-specific variability (I² = 3–45%) .

Advanced Research Questions

Q. What mechanisms drive this compound resistance in HER2-positive gastric cancer, and how can transcriptome analysis inform therapeutic strategies?

Functional RNAi screens identified MET, HER3, and IGF1R as resistance mediators. Validate via ligand supplementation (e.g., HGF for MET) and siRNA transfection. Transcriptome profiling of resistant cells reveals 82–158 dysregulated transcripts, highlighting pathways for co-targeting (e.g., MET/HER3 inhibitors) .

Q. How can pharmacokinetic (PK) models correlate this compound plasma/tumor concentrations with target engagement?

Measure steady-state trough concentrations in plasma and tumor tissue. Use Emax models to simulate unphosphorylated HER2/EGFR ratios, which reflect drug availability. Post-hoc analyses should adjust for baseline receptor expression and phosphorylation status .

Q. What multi-omics frameworks integrate this compound's pharmacodynamic effects with tumor microenvironment changes?

Combine:

  • Transcriptomics to identify pathway alterations (e.g., PI3K/MAPK).
  • Phosphoproteomics to map kinase inhibition.
  • Immunohistochemistry (IHC) to assess tumor-infiltrating lymphocytes post-treatment .

Q. How do cancer stem cells (CSCs) influence this compound's efficacy in neoadjuvant breast cancer trials?

Pre-treatment biopsies can quantify CSC markers (e.g., ALDH1, CD44+/CD24-). This compound reduces CSC populations in HER2+ tumors, correlating with pCR rates. Serial biopsies at 6-week intervals track CSC dynamics .

Q. What adaptive clinical trial designs optimize this compound dosing in molecularly heterogeneous cohorts?

Bayesian response-adaptive randomization adjusts dosing based on interim biomarker analyses (e.g., HER2/EGFR expression). Basket trials can evaluate this compound across tumor types with HER2 alterations, using shared control arms for efficiency .

Q. How do RTK-driven feedback loops alter this compound sensitivity, and what combinatorial approaches overcome this?

HER3 and MET activation via ligand binding (e.g., heregulin, HGF) reactivate PI3K/MAPK pathways. Co-administering this compound with HER3-neutralizing antibodies or MET inhibitors (e.g., crizotinib) restores sensitivity in vitro and in xenografts .

Q. Methodological Guidelines

  • Data Contradictions : Use meta-regression to explore heterogeneity in this compound trial outcomes (e.g., variable pCR benefits by HR status) .
  • Kinase Assay Validation : Include control inhibitors (e.g., gefitinib for EGFR) and phospho-specific antibodies to confirm target specificity .
  • Ethical Considerations : Monitor cardiac function in trials (NYHA class III/IV risk: 13–27% with anthracyclines) and obtain informed consent for serial biopsies .

Properties

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFGMOOMADDAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClFN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046675
Record name Lapatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lapatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Yellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water; 0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/, 2.23e-02 g/L
Record name Lapatinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lapatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

231277-92-2, 913989-15-8, 388082-78-8
Record name Lapatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231277-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lapatinib [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231277922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW 282974X
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913989158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lapatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lapatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3 chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2 (methylsulfonyl)ethyl]amino}methyl)-2-furanyl]-4-quinazolinamine bis(4 methylbenzenesulfonate) monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lapatinib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAPATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VUA21238F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lapatinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8209
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lapatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015388
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Prepared according to Procedure D from 5-(4-{3-chloro-4-(3-fluorobenzyloxy)-anilino}-6-quinazolinyl)-furan-2-carbaldehyde (0.6 equiv) and 2-methanesulphonyl-ethylamine (1 equiv). 1H NMR 400 MHz (DMSO-d6) 9.60 (bs, 1H); 9.32 (bs, 1H); 8.82 (bs, 1H); 8.34 (d, 1H); 8.0 (s, 1H); 7.88 (d, 1H); 7.74 (d, 1H); 7.45 (m, 1H); 7.34-7.23 (m, 4H); 7.17 (m, 1H); 6.83 (d, 1H); 5.27 (s, 2H); 4.42 (s, 2H); 3.59 (m, 2H); 3.40 (m, 2H, obscured by waterpeak); 3.12 (s, 3H); MS m/z 581 (M+H+).

Synthesis routes and methods II

Procedure details

The title compound was prepared according to Procedure D as follows. The 5-(4-{3-chloro-4-(3-fluorobenzyloxy)-anilino}-6-quinazolinyl)-furan-2-carbaldehyde (12.58 g, 24.7 mmol) was added to a solution of 2-methanesulphonyl-ethylamine (4.55 g, 37.0 mmol) and triethylamine(2.0 ml, 27.2 mmol) in 125 ml of tetrahydrofuran and 125 ml of methanol. After stirring 3 hours, the solution was cooled in an ice bath and sodium borohydride(2.42 g, 64.0 mmol) was added in five portions over a 20 minute period. The reaction mixture was stirred overnight at room temperature and then quenched with the dropwise addition of 250 ml of water. The solution was concentrated in vacuo to remove the organic solvents and the residual oily solution was extracted with 1 l of ethyl acetate. The organic solution was washed with 1M sodium hydroxide and brine and then dried with sodium sulfate. The solution was concentrated in vacuo to a very small volume and solid crystallized out. The suspension was filtered with a small volume of ethyl acetate, washed with ether and dried in a vacuum oven at 65 C to give 10.0 g(70%) of free base as an off white solid. 1H NMR 400 MHz (DMSO-d6) δ 9.60 (bs, 1H); 9.32 (bs, 1H); 8.82 (bs, 1H); 8.34 (d, 1H); 8.0 (s, 1H); 7.88 (d, 1H); 7.74 (d 1H); 7.45 (m, 1H); 7.34-7.23 (m, 4H); 7.17 (m, 1H); 6.83 (d, 1H); 5.27 (s, 2H); 4.42 (s, 2H); 3.59 (m, 2H); 3.40 (m, 2H, obscured by waterpeak); 3.12 (s, 3H); MS m/581 (M+H+).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The suspension of 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde (10 g, 21.1 mmoL) in dichloromethane (100 mL) was charged with a solution of 2-aminoethylmethylsulfone (5.8 g, 46.4 mmoL) in methanol (50 mL) slowly under constant stirring at room temperature. The reaction mixture was stirred for 2-4 hours until reaction completion. The reaction mixture was charged with 5% Pd—C (1.5 g) and stirred under hydrogen atmosphere using balloon pressure for 12-16 hours until reaction completion. The obtained mixture was filtered through Celite® pad and rinsed with methanol (30 mL) and dichloromethane (10 mL) mixture. The filtrate was distilled to a low volume and the solution was charged with toluene (50 mL) followed by addition of the solution of p-toluenesulfonic acid monohydrate (4.8 g, 25.3 mmoL) in methanol (25 mL). The yellow solid precipitated out was filtered after 2-8 hours and washed with 1:1 mixture of methanol and toluene (40 mL). The solid obtained was dried under vacuum at 40-45° C. to provide the monotosylate salt of Lapatinib (11.4 g, Yield=93%, HPLC purity>99%).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.